5-Nitroisoindolin-1-one
Overview
Description
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Molecular Structure Analysis
The isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .
Chemical Reactions Analysis
Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Physical And Chemical Properties Analysis
5-Nitroisoindolin-1-one has a density of 1.5±0.1 g/cm3 . Its boiling point is 505.8±50.0 °C at 760 mmHg . The melting point is not available .
Scientific Research Applications
1. Electron Paramagnetic Resonance (EPR) Oximetry Probes
Isoindoline nitroxides, including derivatives of 5-Nitroisoindolin-1-one, are being studied for their potential as EPR oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems. The studies have evaluated various analogs like CTMIO, QATMIO, and TMIO for their oxygen sensitivity and metabolic kinetics, demonstrating their potential utility in EPR studies, especially for oximetry (Khan et al., 2011); (Shen et al., 2002).
2. Antimicrobial and Antifungal Agents
New analogs of nitroisoindoline-1,3-diones have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed moderate biological activities, indicating their potential as antibacterial or antifungal agents upon further modifications (Sankhe & Chindarkar, 2021).
3. Spin Probes and Labels
Isoindolin-2-yloxyls, including derivatives like 5-nitro-1,1,3,3-tetramethylisoindolin-2-yloxyl, are explored as stable free radicals for potential use as spin probes/labels. Their unique EPR spectra and small linewidths compared to the TEMPO family of radicals make them interesting candidates for spin probe measurements (Bolton et al., 1993).
4. Synthesis of Water-Soluble Nitroxides
Research has been conducted on the synthesis of water-soluble nitroxides from isoindoline, including 5-nitroisoindolin-1-one derivatives. These compounds are important for their potential in biomedical applications, particularly as EPR probes owing to their water solubility and stability under physiological conditions (Reid & Bottle, 1998).
5. Organic Radical Batteries
The 1,1,3,3-tetramethylisoindolin-2-yloxyl class of nitroxides, a derivative of 5-nitroisoindolin-1-one, has been reported as an organic electrode material for batteries. These compounds demonstrate high oxidation potential and good performance in high-voltage organic radical batteries, indicating their potential in environmentally benign energy storage solutions (Hansen et al., 2018).
6. Synthesis of Spin-labeled Porphyrins
Research has involved synthesizing isoindoline nitroxide-containing porphyrins, useful in developing fluorescent and EPR probesfor various applications. These compounds have been characterized by different spectroscopic techniques, revealing their potential as both fluorescent and EPR probes in biological and chemical studies (Liu et al., 2017).
7. Synthesis of Fullerene Spin Probes
Fullerene isoindoline nitroxides have been synthesized for use as novel biological spin probes. These compounds retain similar electrochemical properties and redox reaction mechanisms as their parent nitroxides, making them suitable for electron paramagnetic resonance spectroscopy in biological systems (Yan et al., 2015).
Safety And Hazards
Future Directions
Isoindolin-1-ones have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases . They have been widely studied for several decades . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) .
properties
IUPAC Name |
5-nitro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXUANYPXDFFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554126 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisoindolin-1-one | |
CAS RN |
876343-38-3 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.